molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine

Katalognummer: B12911432
CAS-Nummer: 87976-98-5
Molekulargewicht: 230.61 g/mol
InChI-Schlüssel: ROKGVHIZOVNAID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(6-Chloropyridazin-3-yl)ureido)acetic acid is a chemical compound with the molecular formula C7H7ClN4O3 and a molecular weight of 230.61 g/mol . This compound is known for its unique structure, which includes a chloropyridazine moiety linked to a ureido group and an acetic acid side chain. It is used in various scientific research applications due to its distinctive chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid involves its interaction with specific molecular targets. The chloropyridazine moiety can interact with enzymes or receptors, modulating their activity. The ureido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-(6-Chloropyridazin-3-yl)ureido)propionic acid: Similar structure but with a propionic acid side chain.

    2-(3-(6-Chloropyridazin-3-yl)ureido)butyric acid: Similar structure but with a butyric acid side chain.

Uniqueness

2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid is unique due to its specific combination of a chloropyridazine moiety and an acetic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

87976-98-5

Molekularformel

C7H7ClN4O3

Molekulargewicht

230.61 g/mol

IUPAC-Name

2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid

InChI

InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15)

InChI-Schlüssel

ROKGVHIZOVNAID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.